molecular formula C24H31N3O B5110632 1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B5110632
M. Wt: 377.5 g/mol
InChI Key: XHZLNKSEJCDRAT-UHFFFAOYSA-N
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Description

1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, commonly known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

MPBP acts as a partial agonist at the 5-HT1A receptor and a full agonist at the D2 receptor. This dual action results in a modulation of the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, stress, reward, and motivation. MPBP has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation.
Biochemical and Physiological Effects
MPBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. MPBP has also been shown to decrease anxiety and stress, as well as improve cognitive function. These effects are believed to be due to the modulation of the serotonergic and dopaminergic systems.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in pharmacological studies. MPBP also has a well-characterized mechanism of action, making it a useful tool for studying the serotonergic and dopaminergic systems. However, MPBP has some limitations for lab experiments. It has a relatively short half-life, which limits its use in long-term studies. MPBP also has a narrow therapeutic window, which makes it difficult to use in clinical settings.

Future Directions

There are several future directions for the study of MPBP. One direction is the development of new derivatives of MPBP that have improved pharmacological properties, such as longer half-life and broader therapeutic window. Another direction is the study of the effects of MPBP on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, the potential therapeutic applications of MPBP, such as in the treatment of depression, anxiety, and addiction, should be further explored.

Synthesis Methods

The synthesis of MPBP involves the reaction of 1-benzyl-4-piperidone with 4-methylbenzylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with 4-bromophenylpiperazine to yield MPBP. This method has been optimized to produce high yields of MPBP with high purity.

Scientific Research Applications

MPBP has been extensively studied for its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPBP has also been shown to have affinity for dopamine receptors, particularly the D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-20-7-9-21(10-8-20)19-25-13-11-22(12-14-25)24(28)27-17-15-26(16-18-27)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZLNKSEJCDRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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